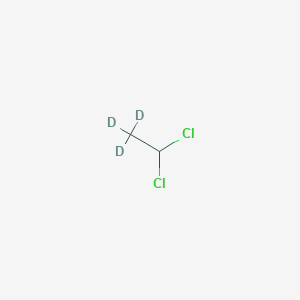

1,1-二氯乙烷 (2,2,2-D3)

描述

1,1-Dichloroethane (2,2,2-D3) is a chlorinated hydrocarbon. It is a colorless oily liquid with a chloroform-like odor . It is not easily soluble in water, but miscible with most organic solvents .

Synthesis Analysis

Large volumes of 1,1-dichloroethane are manufactured, with annual production exceeding 1 million pounds in the United States . It is mainly used as a feedstock in chemical synthesis, chiefly of 1,1,1-trichloroethane .Molecular Structure Analysis

The molecular formula of 1,1-Dichloroethane (2,2,2-D3) is C2HD3Cl2 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

1,1-Dichloroethane is used in the manufacturing of high-vacuum resistant rubber and for extraction of temperature-sensitive substances . Thermal cracking at 400–500 °C and 10 MPa yields vinyl chloride .Physical And Chemical Properties Analysis

1,1-Dichloroethane (2,2,2-D3) has a molar mass of 98.96 g/mol . It appears as a colorless, oily liquid with a chloroform-like odor . It has a density of 1.2 g/cm3 , a melting point of -97 °C, and a boiling point of 57.2 °C . It is not easily soluble in water, but miscible with most organic solvents .科学研究应用

Environmental Analysis

1,1-Dichloroethane (2,2,2-D3): is utilized in environmental analysis to trace pollution sources and pathways. Its isotopic labeling allows researchers to track the movement and degradation of chlorinated hydrocarbons in the environment .

Synthetic Intermediates

In the field of synthetic chemistry, 2,2,2-D3 serves as an intermediate for the synthesis of more complex molecules. Its reactivity with various organic and inorganic compounds facilitates the production of pharmaceuticals and agrochemicals .

Solvent Applications

Due to its solvating properties, 2,2,2-D3 is used as a solvent in the manufacturing of polystyrene and SBR latex. It effectively dissolves resins, glues, and other substances without reacting with them .

NMR Spectroscopy

2,2,2-D3: is valuable in nuclear magnetic resonance (NMR) spectroscopy as a deuterated solvent. Its non-reactive nature and the presence of deuterium make it ideal for analyzing the structure of organic compounds .

Safety and Hazard Testing

The compound’s properties are studied for safety and hazard assessment. Understanding its flammability, toxicity, and environmental impact is crucial for handling and storage regulations .

Thermochemical Research

Researchers use 2,2,2-D3 to study thermochemical properties such as heat capacities, heats of fusion and vaporization, and vapor pressure. These studies are essential for industrial processes involving the compound .

安全和危害

作用机制

Target of Action

- 1,1-dichloroethane primarily affects the central nervous system (CNS), liver, and kidneys. In the CNS, it can lead to neurotoxicity, affecting behavior and cognitive function .

Mode of Action

- 1,1-dichloroethane may inhibit aquaporin 4 (AQP4) in astrocytes and myelin basic protein (MBP) in oligodendrocytes, leading to cortical demyelination and neural behavioral changes . These interactions disrupt normal cellular processes, impairing CNS function.

属性

IUPAC Name |

2,2-dichloro-1,1,1-trideuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYULBFZEHDVBN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

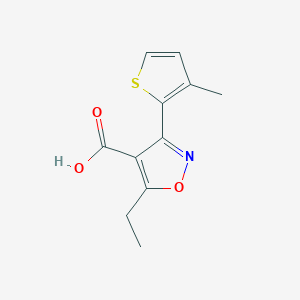

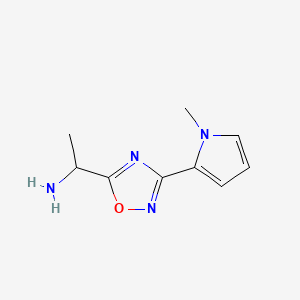

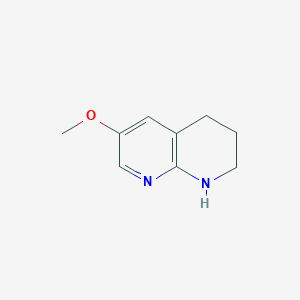

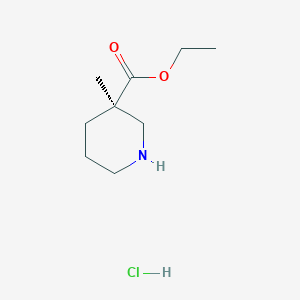

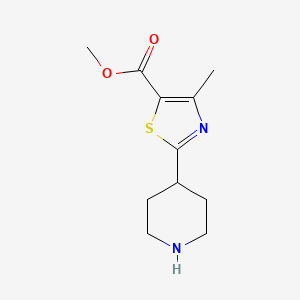

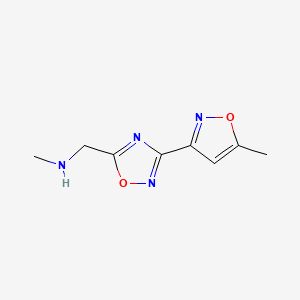

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1434472.png)

![N-isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434475.png)

![5-Methyl-3-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434479.png)

![5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434480.png)

![methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1434481.png)